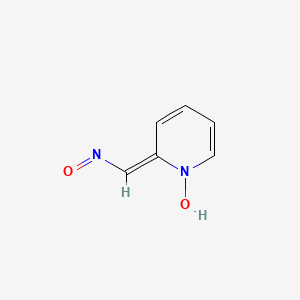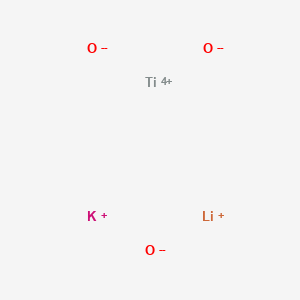
Benzyltris(2-ethylhexyl)ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyltris(2-ethylhexyl)ammonium bromide is a quaternary ammonium compound with the molecular formula C31H58BrN and a molecular weight of 524.70292 . It is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyltris(2-ethylhexyl)ammonium bromide typically involves the quaternization of benzylamine with 2-ethylhexyl bromide under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or chloroform, at elevated temperatures to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
Chemical Reactions Analysis
Types of Reactions
Benzyltris(2-ethylhexyl)ammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions, such as chloride or iodide, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of halide salts (e.g., sodium chloride) in an aqueous or organic solvent.
Oxidation and Reduction: May involve the use of oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Result in the formation of new quaternary ammonium salts with different anions.
Oxidation and Reduction: Can lead to the formation of various oxidized or reduced derivatives, depending on the specific reaction conditions.
Scientific Research Applications
Benzyltris(2-ethylhexyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between compounds in different phases (e.g., organic and aqueous).
Biology: Employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other surfactant-based products.
Mechanism of Action
The mechanism of action of Benzyltris(2-ethylhexyl)ammonium bromide primarily involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for improved mixing and reaction rates. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium Bromide: Known for its use in biological applications, particularly in the extraction of nucleic acids.
Benzyltriethylammonium Chloride: Similar in structure but with different alkyl groups, affecting its solubility and reactivity.
Uniqueness
Benzyltris(2-ethylhexyl)ammonium bromide is unique due to its specific alkyl chain lengths, which provide a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring phase transfer catalysis and surfactant activity .
Properties
CAS No. |
94277-37-9 |
|---|---|
Molecular Formula |
C31H58BrN |
Molecular Weight |
524.7 g/mol |
IUPAC Name |
benzyl-tris(2-ethylhexyl)azanium;bromide |
InChI |
InChI=1S/C31H58N.BrH/c1-7-13-19-28(10-4)24-32(25-29(11-5)20-14-8-2,26-30(12-6)21-15-9-3)27-31-22-17-16-18-23-31;/h16-18,22-23,28-30H,7-15,19-21,24-27H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
IZSAOSUADAKHSW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C[N+](CC1=CC=CC=C1)(CC(CC)CCCC)CC(CC)CCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)
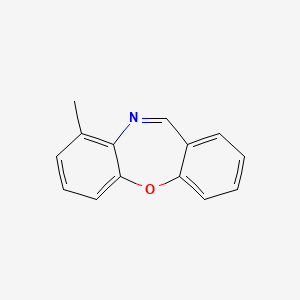

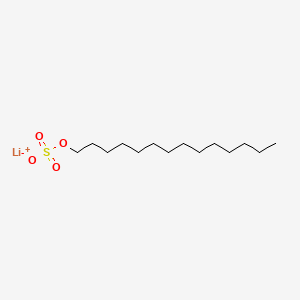


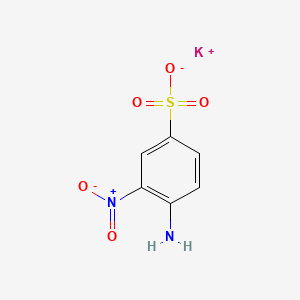
![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
